molecular formula C18H21F2NO3 B12493748 Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B12493748
M. Wt: 337.4 g/mol
InChI Key: APTBQLSPFONWGD-UHFFFAOYSA-N
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Description

Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a synthetic organic compound that features a cyclohexene ring substituted with a butan-2-yl ester and a difluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common approach is to start with the cyclohexene ring and introduce the butan-2-yl ester group through esterification reactions. The difluorophenyl carbamoyl group can be introduced via carbamoylation reactions using appropriate reagents such as isocyanates or carbamoyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The difluorophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could play a crucial role in enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with carbamoyl and ester groups, such as:

Uniqueness

What sets Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate apart is the presence of both the butan-2-yl ester and the difluorophenyl carbamoyl group on the cyclohexene ring. This unique combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21F2NO3

Molecular Weight

337.4 g/mol

IUPAC Name

butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C18H21F2NO3/c1-3-11(2)24-18(23)14-7-5-4-6-13(14)17(22)21-16-9-8-12(19)10-15(16)20/h4-5,8-11,13-14H,3,6-7H2,1-2H3,(H,21,22)

InChI Key

APTBQLSPFONWGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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